molecular formula C9H19NO B13254104 2-Cyclopentyl-2-ethoxyethan-1-amine

2-Cyclopentyl-2-ethoxyethan-1-amine

Cat. No.: B13254104
M. Wt: 157.25 g/mol
InChI Key: QXDDGROSXFWEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-2-ethoxyethan-1-amine is an organic compound with the molecular formula C9H19NO It is characterized by a cyclopentyl group attached to an ethoxyethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-ethoxyethan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with ethyl 2-bromoacetate, followed by the reduction of the resulting ester to the corresponding alcohol. The alcohol is then converted to the amine via reductive amination using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The purification process often involves distillation and crystallization techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-ethoxyethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopentyl-2-ethoxyethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-ethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific reactivity and interactions make it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-cyclopentyl-2-ethoxyethanamine

InChI

InChI=1S/C9H19NO/c1-2-11-9(7-10)8-5-3-4-6-8/h8-9H,2-7,10H2,1H3

InChI Key

QXDDGROSXFWEPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.